Cas no 2413897-05-7 (tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate)

Tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a phenolic hydroxyl moiety. Its structural design, incorporating a 2-methoxyethyl substituent, enhances solubility and reactivity in organic synthesis. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable in peptide and pharmaceutical intermediate synthesis. The compound’s hydroxyl group offers further functionalization potential, enabling diverse derivatization pathways. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a useful building block in medicinal chemistry and materials science applications.
tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate structure
2413897-05-7 structure
Product name:tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate
CAS No:2413897-05-7
MF:C14H21NO4
MW:267.32084441185
CID:5675488
PubChem ID:165769696

tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-26665021
    • tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
    • 2413897-05-7
    • tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate
    • Inchi: 1S/C14H21NO4/c1-14(2,3)19-13(17)15-12-6-5-11(16)9-10(12)7-8-18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
    • InChI Key: PHCYMKVIFWRNPK-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1CCOC)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 267.14705815g/mol
  • Monoisotopic Mass: 267.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 67.8Ų

tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26665021-0.05g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7 95.0%
0.05g
$1320.0 2025-03-20
Enamine
EN300-26665021-0.5g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7 95.0%
0.5g
$1509.0 2025-03-20
Enamine
EN300-26665021-1.0g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7 95.0%
1.0g
$1572.0 2025-03-20
Enamine
EN300-26665021-2.5g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7 95.0%
2.5g
$3080.0 2025-03-20
Enamine
EN300-26665021-10.0g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7 95.0%
10.0g
$6758.0 2025-03-20
Enamine
EN300-26665021-1g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7
1g
$1572.0 2023-09-12
Enamine
EN300-26665021-0.25g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7 95.0%
0.25g
$1447.0 2025-03-20
Enamine
EN300-26665021-5g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7
5g
$4557.0 2023-09-12
Enamine
EN300-26665021-0.1g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7 95.0%
0.1g
$1384.0 2025-03-20
Enamine
EN300-26665021-5.0g
tert-butyl N-[4-hydroxy-2-(2-methoxyethyl)phenyl]carbamate
2413897-05-7 95.0%
5.0g
$4557.0 2025-03-20

tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate Related Literature

Additional information on tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate

Introduction to tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate (CAS No. 2413897-05-7)

Tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2413897-05-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of this molecule, particularly its tert-butyl group and the presence of both hydroxyl and methoxy functional groups, contribute to its distinct chemical properties and potential biological activities.

The tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate structure consists of a phenyl ring substituted with a hydroxyl group at the 4-position and an N-substituted carbamate moiety linked to a 2-(2-methoxyethyl) side chain. This configuration imparts both lipophilicity and polarity, making it an interesting candidate for various biochemical interactions. The tert-butyl group, in particular, enhances the compound's stability and solubility profile, which are critical factors in pharmaceutical formulations.

In recent years, there has been growing interest in carbamate derivatives due to their potential as bioactive molecules. Research has demonstrated that carbamates can serve as key intermediates in the synthesis of pharmacologically active agents. For instance, studies have explored the use of carbamates in the development of enzyme inhibitors, which are crucial for treating a wide range of diseases, including metabolic disorders and inflammatory conditions. The hydroxyl and methoxy groups in tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate may play a role in modulating enzyme activity by participating in hydrogen bonding or other non-covalent interactions.

One of the most compelling aspects of this compound is its potential application in drug discovery. The structural motif of N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate has been investigated for its ability to interact with biological targets such as kinases, proteases, and other enzymes involved in disease pathways. Preliminary studies suggest that modifications to this scaffold could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. The tert-butyl group's steric bulk may also be exploited to optimize binding affinity by selectively blocking undesired interactions.

The synthesis of tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include the formation of the carbamate bond through reactions between phenolic derivatives and isocyanates or urea derivatives, followed by functional group modifications to introduce the hydroxyl and methoxy groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore this compound's pharmacological potential.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate with biological targets. These studies often involve docking simulations to predict how the compound interacts with enzymes or receptors at an atomic level. Such insights are invaluable for rational drug design, allowing researchers to fine-tune the molecule's structure for optimal activity. Additionally, quantum mechanical calculations have been used to analyze the electronic properties of this compound, which can influence its reactivity and biological effects.

In vivo studies have begun to shed light on the biological activity of tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate. Initial experiments have shown promising results in cell-based assays, where the compound exhibits inhibitory effects on certain enzymes linked to inflammation and cancer progression. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile. Preclinical trials are essential for evaluating potential therapeutic applications before human testing can commence.

The pharmaceutical industry has shown interest in developing novel carbamate-based drugs due to their favorable pharmacokinetic properties. The stability provided by the tert-butyl group ensures that the compound remains intact during storage and administration, while the polar functional groups enhance bioavailability. These attributes make N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate a promising candidate for further development into a commercial drug product.

Environmental considerations also play a role in assessing the viability of new chemical entities like tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce environmental impact during synthesis. Sustainable practices include using renewable feedstocks, optimizing reaction conditions for energy efficiency, and employing catalytic methods that reduce reliance on hazardous reagents.

The future directions for research on CAS No 2413897-05-7 include exploring its role as a lead compound for drug development. By systematically modifying its structure through combinatorial chemistry or high-throughput screening (HTS), scientists can identify derivatives with enhanced potency or selectivity. Additionally, investigating its interactions with complex biological systems may reveal new therapeutic opportunities that were previously unexplored.

In conclusion,tert-butyl N-4-hydroxy-2-(2-methoxyethyl)phenylcarbamate represents an exciting area of study within pharmaceutical chemistry. Its unique structural features offer potential advantages as a bioactive molecule, while ongoing research continues to uncover new applications for this compound. As advancements in synthetic chemistry and computational biology progress,CAS No 2413897-05-7 may emerge as a key player in developing next-generation therapeutics that address unmet medical needs.

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